

# Application Notes and Protocols for Labeling Peptides with IR 754 Carboxylic Acid

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## Compound of Interest

Compound Name: IR 754 Carboxylic Acid

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## Introduction

Near-infrared (NIR) fluorescently labeled peptides are invaluable tools in biomedical research and drug development. Their application spans high-sensitivity in vitro assays, cellular imaging, and in vivo studies, benefiting from the low autofluorescence of biological tissues in the NIR spectrum. **IR 754 Carboxylic Acid** is a heptamethine cyanine dye that absorbs and emits in the NIR range, making it an excellent candidate for labeling peptides for these applications.<sup>[1][2][3][4]</sup>

This document provides a detailed protocol for the conjugation of **IR 754 Carboxylic Acid** to peptides containing a primary amine (e.g., the N-terminus or the side chain of a lysine residue). The protocol is based on the widely used and robust N-hydroxysuccinimide (NHS) ester chemistry.

## Principle of the Labeling Reaction

The labeling strategy involves a two-step process:

- **Activation of IR 754 Carboxylic Acid:** The carboxyl group of the dye is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester of the dye.

- **Conjugation to the Peptide:** The amine-reactive NHS ester is then reacted with the primary amine on the peptide, forming a stable amide bond and releasing NHS as a byproduct. The reaction is typically performed in a buffer with a pH of 8.3-8.5 to ensure the primary amine is deprotonated and thus maximally nucleophilic.

## Materials and Reagents

- Peptide with at least one primary amine
- **IR 754 Carboxylic Acid** (MW: 580.50 g/mol , CAS: 2311980-68-2)[5][6]
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5 (or a similar amine-free buffer such as phosphate-buffered saline, PBS, adjusted to the appropriate pH)
- Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
- Purification Supplies: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Characterization Equipment: Mass spectrometer (e.g., ESI-MS or MALDI-TOF) and UV-Vis spectrophotometer.

## Experimental Protocols

### Protocol 1: Two-Step Labeling of Peptides with IR 754 Carboxylic Acid

This protocol involves the pre-activation of the dye to form an NHS ester, followed by the reaction with the peptide.

#### 1. Preparation of Reagents:

- **Peptide Solution:** Prepare a stock solution of the peptide in the Reaction Buffer at a concentration of 1-10 mg/mL.
- **IR 754 Carboxylic Acid Solution:** Immediately before use, dissolve the **IR 754 Carboxylic Acid** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- **EDC and NHS Solutions:** Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF at a concentration of 10-20 mg/mL. These solutions should also be prepared fresh.

#### 2. Activation of **IR 754 Carboxylic Acid**:

- In a microcentrifuge tube protected from light, combine the **IR 754 Carboxylic Acid** solution with a 1.2-fold molar excess of both EDC and NHS.
- Incubate the mixture at room temperature for 1-2 hours to allow for the formation of the NHS ester.

#### 3. Conjugation Reaction:

- Add the activated IR 754-NHS ester solution to the peptide solution. A 5- to 15-fold molar excess of the activated dye over the peptide is a good starting point for optimization.
- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light and with gentle stirring or agitation.

#### 4. Quenching the Reaction (Optional):

- To stop the reaction, add a quenching solution to a final concentration of 50-100 mM.
- Incubate for 30 minutes at room temperature. This step will hydrolyze any unreacted NHS ester.

## Protocol 2: One-Pot Labeling of Peptides with IR 754 Carboxylic Acid

This simplified protocol combines the activation and conjugation steps in a single reaction vessel.

### 1. Preparation of Reagents:

- Prepare the peptide and **IR 754 Carboxylic Acid** solutions as described in Protocol 1.

### 2. Labeling Reaction:

- In a microcentrifuge tube, dissolve the peptide in the Reaction Buffer.
- Add the desired molar excess of **IR 754 Carboxylic Acid** (from the DMSO/DMF stock solution) to the peptide solution.
- Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS relative to the dye.
- Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.

### 3. Purification of the Labeled Peptide (for both protocols):

- The labeled peptide should be purified from unreacted dye and other reaction components using reverse-phase HPLC.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Column: A C18 column is suitable for most peptides.
- Mobile Phases:
  - A: 0.1% TFA in water
  - B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a typical starting point. The gradient should be optimized based on the hydrophobicity of the peptide and the labeled product.

- Detection: Monitor the elution at the absorbance maximum of the peptide (typically 220 nm or 280 nm) and the absorbance maximum of IR 754 (approximately 750 nm).
- Collect the fractions containing the dual-absorbing peak, which corresponds to the labeled peptide.
- Lyophilize the purified fractions to obtain the final product as a powder.

## Data Presentation

The following table summarizes key parameters for the peptide labeling reaction. These are starting recommendations and may require optimization for specific peptides.

Parameter	Recommended Range	Notes
Molar Excess of Dye	5 to 15-fold	A higher excess may be needed for less reactive peptides or to achieve a higher degree of labeling.
Molar Excess of EDC	1.5 to 2-fold (relative to dye)	Ensures efficient activation of the carboxylic acid.
Molar Excess of NHS	1.2 to 1.5-fold (relative to dye)	Stabilizes the activated ester and improves reaction efficiency.
Reaction pH	8.3 - 8.5	Optimal for the reaction between the NHS ester and primary amines.
Reaction Temperature	4°C to Room Temperature	Room temperature for faster reactions (2-4 hours); 4°C for overnight reactions to minimize potential side reactions.
Reaction Time	2 hours to overnight	Can be monitored by HPLC to determine the optimal time for your specific peptide.

## Characterization of the Labeled Peptide

### 1. Mass Spectrometry:

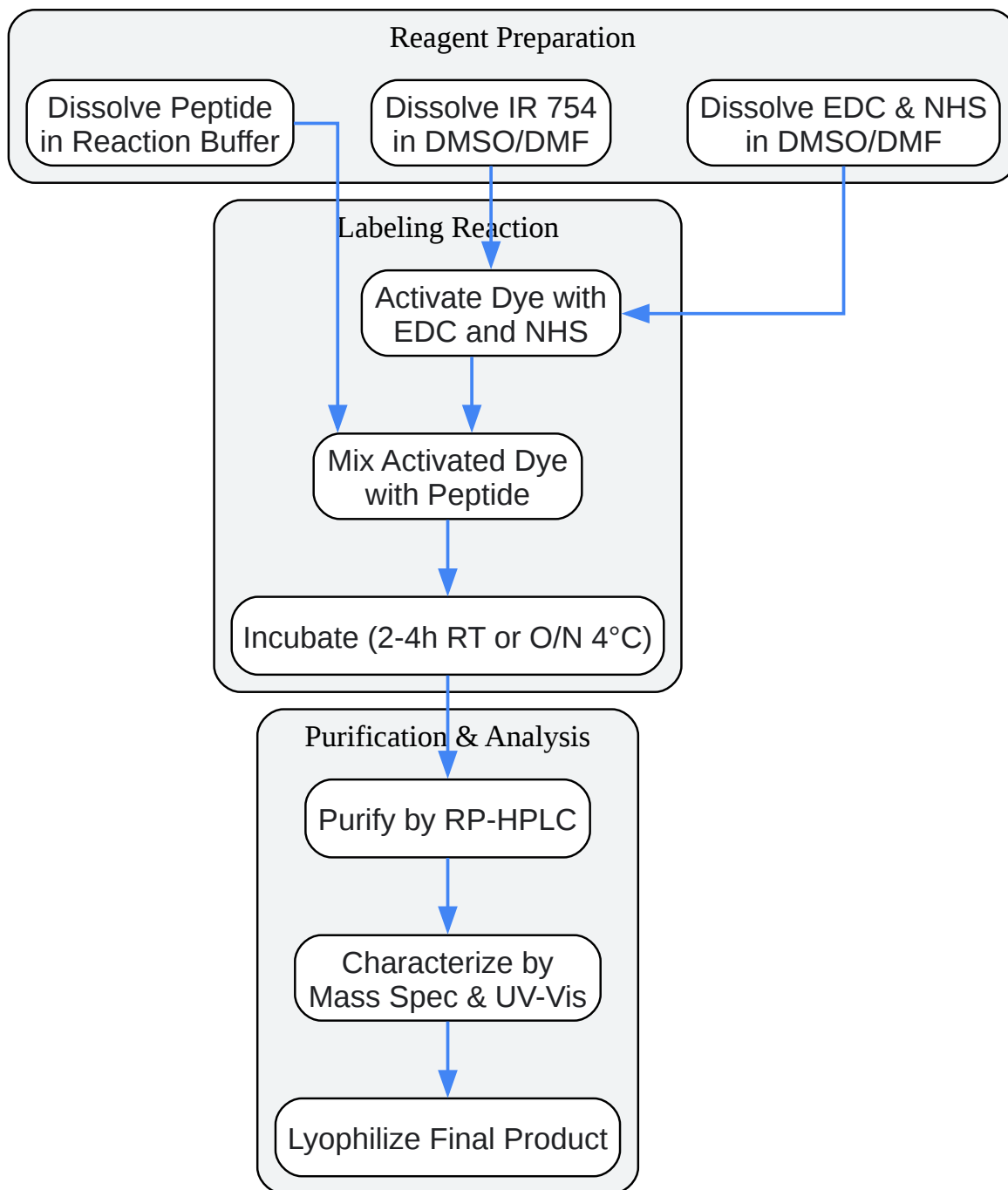
- Confirm the successful conjugation by analyzing the purified product using ESI-MS or MALDI-TOF mass spectrometry.[\[10\]](#)
- The expected mass will be the mass of the peptide plus the mass of the IR 754 dye (580.50 Da) minus the mass of water (18.02 Da) for each labeling event.

### 2. UV-Vis Spectroscopy and Degree of Labeling (DOL):

- The degree of labeling (DOL) is the average number of dye molecules conjugated per peptide molecule.
- Dissolve the lyophilized labeled peptide in a suitable buffer (e.g., PBS).
- Measure the absorbance of the solution at the absorbance maximum of the peptide (e.g., 280 nm for peptides containing Trp or Tyr) and at the absorbance maximum of IR 754 (around 750 nm).
- Calculate the concentration of the peptide and the dye using the Beer-Lambert law ( $A = \epsilon cl$ ).
- The DOL is then calculated as the molar concentration of the dye divided by the molar concentration of the peptide.

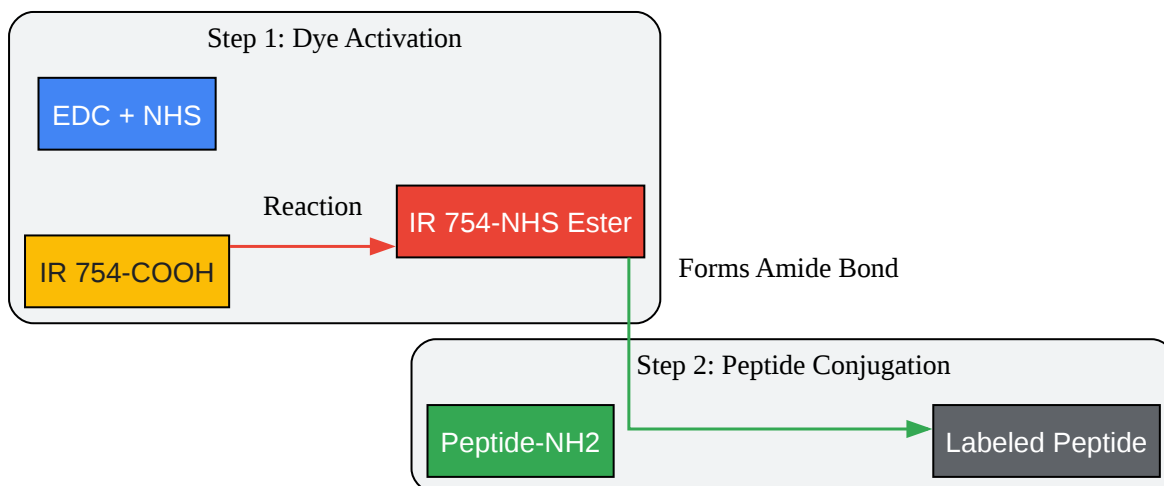
Note on the Extinction Coefficient of IR 754: The molar extinction coefficient ( $\epsilon$ ) for **IR 754 Carboxylic Acid** is a critical parameter for accurately determining the DOL. This value should be obtained from the supplier of the dye. If it is not available, it may need to be determined experimentally. For similar heptamethine cyanine dyes, the extinction coefficient can be in the range of 150,000 to 250,000  $\text{M}^{-1}\text{cm}^{-1}$ .[\[11\]](#)

## Mandatory Visualizations



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Caption: Experimental workflow for peptide labeling.



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Caption: Chemical reaction pathway for labeling.

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